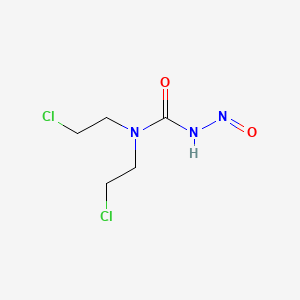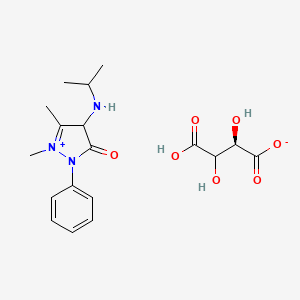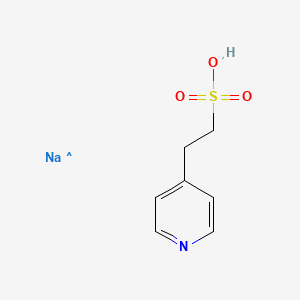
4-Pyridineethanesulfonic acid, sodium salt (1:1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 4-pyridylethylsulfonate: is a chemical compound with the molecular formula C7H8NO3S.Na and a molecular weight of 209.198 g/mol . It is also known by its systematic name sodium 2-pyridin-4-ylethanesulfonate . This compound is used in various scientific and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: Sodium 4-pyridylethylsulfonate can be synthesized through the sulfonation of 4-vinylpyridine followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:
Sulfonation: 4-vinylpyridine is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.
Neutralization: The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: In industrial settings, the production of sodium 4-pyridylethylsulfonate may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the final product.
化学反应分析
Types of Reactions: Sodium 4-pyridylethylsulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted pyridine derivatives.
科学研究应用
Sodium 4-pyridylethylsulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is employed in biochemical assays and as a buffer component in biological experiments.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
作用机制
The mechanism of action of sodium 4-pyridylethylsulfonate involves its ability to interact with various molecular targets and pathways. It can act as a nucleophile or electrophile in chemical reactions, facilitating the formation or breaking of chemical bonds. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biochemical effects.
相似化合物的比较
- Sodium 4-pyridylethylsulfonic acid
- Sodium 2-pyridin-4-ylethanesulfonate
Comparison: Sodium 4-pyridylethylsulfonate is unique due to its specific sulfonate group attached to the pyridine ring, which imparts distinct chemical reactivity and solubility properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications in various fields.
属性
CAS 编号 |
64794-52-1 |
|---|---|
分子式 |
C7H9NNaO3S |
分子量 |
210.21 g/mol |
InChI |
InChI=1S/C7H9NO3S.Na/c9-12(10,11)6-3-7-1-4-8-5-2-7;/h1-2,4-5H,3,6H2,(H,9,10,11); |
InChI 键 |
PQPZIDMTJZAAII-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1CCS(=O)(=O)O.[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


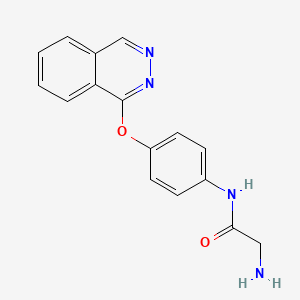
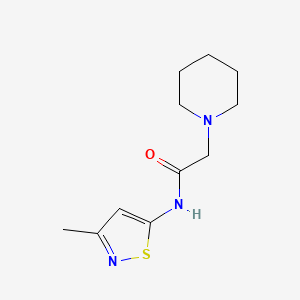
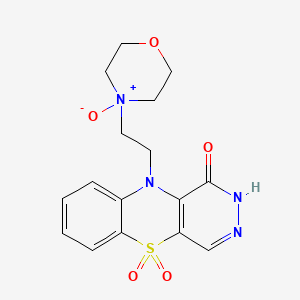
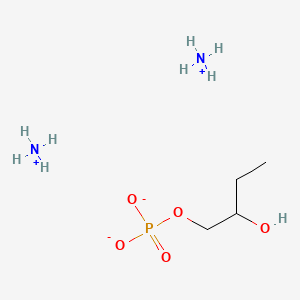

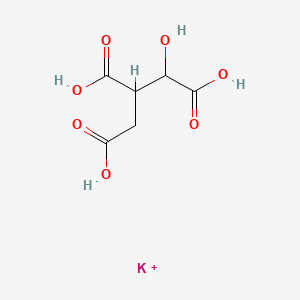
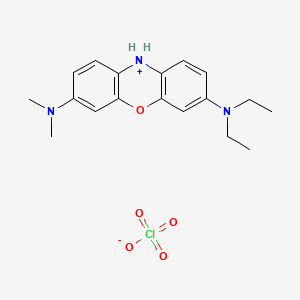
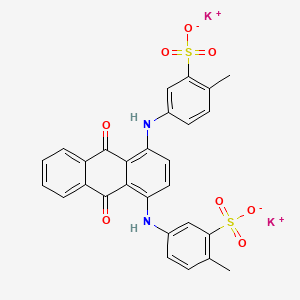
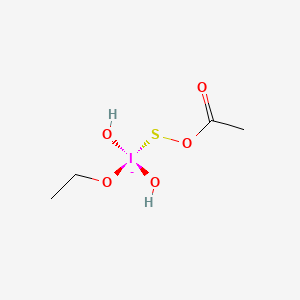

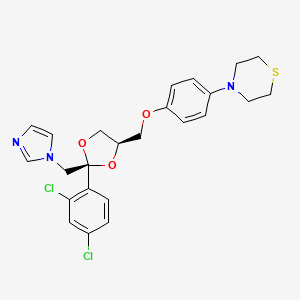
![[[[3-[Methyl(phosphonomethyl)amino]propyl]imino]bis(methylene)]bisphosphonic acid](/img/structure/B12702098.png)
